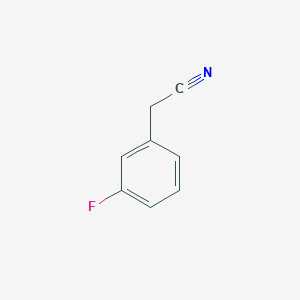

3-Fluorophenylacetonitrile

描述

Significance of Fluorinated Organic Compounds in Modern Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond contribute to enhanced metabolic stability, increased lipophilicity, and improved bioavailability of drug candidates. numberanalytics.commdpi.com These characteristics make fluorinated compounds highly valuable in the development of new pharmaceuticals, advanced materials, and other innovative products. numberanalytics.com The strategic placement of fluorine can lead to more effective and safer drugs compared to their non-fluorinated counterparts. numberanalytics.comlew.ro

Overview of Nitriles as Versatile Synthetic Intermediates

Nitriles, organic compounds containing a cyano (-C≡N) group, are exceptionally versatile intermediates in organic synthesis. numberanalytics.comalgoreducation.com The cyano group can be readily converted into a variety of other functional groups, including amines, carboxylic acids, amides, and aldehydes, making nitriles valuable building blocks for complex molecules. numberanalytics.comsnnu.edu.cn They are widely used in the industrial production of synthetic fibers, resins, and pharmaceuticals. algoreducation.com The reactivity of the nitrile group, coupled with its ability to be introduced into molecules through methods like nucleophilic substitution, underscores its importance in synthetic chemistry. numberanalytics.comalgoreducation.com

Positioning of 3-Fluorophenylacetonitrile within the Landscape of Aromatic Nitriles

Within the broad class of aromatic nitriles, this compound stands out due to the specific placement of the fluorine atom at the meta position of the phenyl ring. cymitquimica.com This particular arrangement influences the electronic properties of the molecule, making it a valuable precursor in various chemical reactions. It serves as a key intermediate in the synthesis of a range of compounds, including pharmaceuticals and agrochemicals. cymitquimica.comchemicalbook.com Its utility is demonstrated by its application as a starting material in the creation of complex molecular architectures.

Chemical and Physical Properties

This compound is a compound with the chemical formula C₈H₆FN. cymitquimica.com It is also known by other names such as 3-fluorobenzyl cyanide and (m-fluorophenyl)acetonitrile. cymitquimica.comchemeo.com

Interactive Data Table: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 135.14 g/mol | chemeo.comsigmaaldrich.com |

| Appearance | Clear colorless to pale yellow or pale brown liquid | thermofisher.com |

| Boiling Point | 113-114 °C at 18 mmHg | chemicalbook.comsigmaaldrich.com |

| Density | 1.163 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |

| Refractive Index | 1.502 at 20 °C | chemicalbook.comsigmaaldrich.com |

| Flash Point | 113 °C (closed cup) | sigmaaldrich.com |

| CAS Number | 501-00-8 | chemicalbook.comsigmaaldrich.com |

Synthesis and Manufacturing Processes

The primary method for synthesizing this compound involves the cyanation of 3-fluorobenzyl halide. This is a nucleophilic substitution reaction where a cyanide salt, such as sodium or potassium cyanide, displaces the halide from 3-fluorobenzyl chloride or bromide. This reaction is a common and effective way to introduce the cyanomethyl group onto the fluorinated aromatic ring.

Industrial-scale production of this compound generally follows this synthetic route, with optimizations for yield, purity, and cost-effectiveness. Purification is typically achieved through distillation under reduced pressure to remove impurities and isolate the final product to the desired specification.

Applications in Organic Synthesis

The reactivity of the nitrile group and the influence of the fluorine atom make this compound a valuable tool in organic synthesis.

Precursor for Complex Molecules: It serves as a starting material for the synthesis of more complex molecules. The nitrile group can be hydrolyzed to form 3-fluorophenylacetic acid or reduced to produce 2-(3-fluorophenyl)ethanamine. These derivatives are important intermediates in their own right.

Reactions at the α-Carbon: The methylene (B1212753) group adjacent to the cyano group (the α-carbon) is acidic and can be deprotonated to form a carbanion. This carbanion can then react with various electrophiles, allowing for the formation of new carbon-carbon bonds and the construction of more elaborate molecular frameworks. For example, it can be alkylated using alkyl halides. caltech.edu

Role in Medicinal Chemistry and Agrochemicals

The this compound moiety is a key structural component in a number of biologically active compounds.

Pharmaceuticals: It is a crucial intermediate in the synthesis of various pharmaceuticals. For instance, it is used in the production of Lemborexant, a drug for treating insomnia. chemicalbook.com The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule.

Agrochemicals: In the field of agrochemicals, fluorinated compounds often exhibit potent herbicidal, insecticidal, or fungicidal activity. This compound can serve as a building block for the synthesis of new crop protection agents.

Recent Research and Future Outlook

Current research continues to explore new applications for this compound and its derivatives. The development of novel catalytic systems for the functionalization of the C-H bonds of the aromatic ring and the α-carbon is an active area of investigation. Furthermore, its use as a building block in the synthesis of new materials and functional molecules is being explored. The unique properties conferred by the fluorine atom and the versatility of the nitrile group ensure that this compound will remain a relevant and important compound in the field of chemical synthesis for the foreseeable future.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(3-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEJPYROXSVVWIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060107 | |

| Record name | Benzeneacetonitrile, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501-00-8 | |

| Record name | 3-Fluorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorophenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorophenylacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetonitrile, 3-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetonitrile, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-fluorophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Fluorophenylacetonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52V7K4FR47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Preparative Chemistry of 3 Fluorophenylacetonitrile

Established Synthetic Routes to 3-Fluorophenylacetonitrile

Traditional methods for synthesizing this compound and its derivatives are foundational in organic chemistry, primarily relying on nucleophilic substitution and subsequent derivatization strategies like amination.

Nucleophilic substitution is a cornerstone for the formation of the nitrile group in aryl acetonitriles. This approach typically involves the reaction of a benzyl (B1604629) halide with a cyanide salt. In the context of this compound, the most common route is the substitution of 3-fluorobenzyl bromide or chloride with an alkali metal cyanide, such as sodium or potassium cyanide. The presence of the nitrile functional group makes the compound a versatile building block, though the group itself can also undergo further nucleophilic substitution reactions. cymitquimica.comsmolecule.com

The reaction is generally conducted in a polar aprotic solvent, such as DMSO or DMF, to facilitate the dissolution of the cyanide salt and promote the SN2 mechanism. This method is widely employed due to its straightforward nature and the ready availability of starting materials.

Table 1: Representative Nucleophilic Substitution for Nitrile Formation

| Reactant | Reagent | Solvent | Product | General Yield |

|---|---|---|---|---|

| 3-Fluorobenzyl Bromide | Sodium Cyanide (NaCN) | Dimethyl Sulfoxide (DMSO) | This compound | High |

This table is a representation of typical reaction conditions and is not based on a single specific cited experiment.

Amination reactions are crucial for converting this compound or its precursors into valuable amine derivatives, which are significant in medicinal chemistry. smolecule.com A primary strategy is reductive amination. This can involve the conversion of a ketone precursor, such as 3-fluorophenylacetone, into an amine. biosynth.com The process treats the ketone with ammonia (B1221849) or a primary/secondary amine in the presence of a reducing agent like sodium cyanoborohydride or through biocatalytic methods. smolecule.combiosynth.comresearchgate.net

Enzymatic approaches, using transaminases or amine dehydrogenases, have gained prominence for their high stereoselectivity, allowing for the synthesis of chiral amines from prochiral ketones. researchgate.nettaylorandfrancis.com For instance, an amine dehydrogenase can catalyze the amination of a ketone substrate by consuming ammonia and a reducing equivalent from a cofactor like NADH, which is often recycled in situ. researchgate.net Another established route to α-aminonitriles is the Strecker synthesis, which involves the reaction of an aldehyde (e.g., 3-fluorobenzaldehyde) with ammonium (B1175870) chloride and potassium cyanide. smolecule.com

Table 2: Common Amination Strategies for 3-Fluorophenyl Precursors

| Precursor | Reagents | Method | Product Type |

|---|---|---|---|

| 3-Fluorobenzaldehyde | NH₄Cl, KCN | Strecker Synthesis | α-Amino-3-fluorophenylacetonitrile |

| 3-Fluorophenylacetone | NH₃, Reducing Agent (e.g., NaBH₃CN) | Reductive Amination | 1-(3-Fluorophenyl)propan-2-amine |

This table illustrates common pathways for producing amine derivatives from precursors related to this compound.

Novel and Optimized Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and sustainable methods for preparing this compound and its derivatives. These include chemo- and regioselective reactions and sophisticated catalytic protocols.

Chemo- and regioselectivity are critical for synthesizing complex molecules by ensuring that a reaction occurs at a specific functional group or position when multiple reactive sites are present. nih.gov In the context of molecules like this compound, this allows for precise modifications without the need for extensive protecting group strategies.

For example, organocatalysis can be employed to achieve highly selective transformations. nih.gov A Knoevenagel condensation between an aryl acetonitrile (B52724) and an aldehyde, can be guided by specific catalysts to produce a single desired isomer. rsc.org While not involving this compound directly, a study on the reaction of 2-fluorophenylacetonitrile (B44652) with 1H-pyrrole-2-carbaldehyde demonstrates the formation of a specific (Z)-isomer, highlighting the potential for regiocontrol in such reactions. rsc.org This type of selectivity is crucial for building complex molecular architectures where the spatial arrangement of substituents dictates biological activity.

Catalysis, particularly using transition metals, offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Transition metal catalysts are instrumental in developing advanced synthetic routes. Copper-catalyzed reactions, for instance, have been developed for the α-alkylation of aryl acetonitriles. acs.org A highly efficient system using copper(II) chloride (CuCl₂) and N,N,N′,N′-tetramethylethylenediamine (TMEDA) can catalyze the cross-coupling of aryl acetonitriles with benzyl alcohols. acs.org This protocol operates via a C(sp³)–H functionalization of the alcohol, which is a highly sought-after transformation in modern synthesis. acs.org Although a direct example with this compound was not detailed, the reaction of p-fluorophenylacetonitrile with p-trifluoromethylbenzyl alcohol yielded the halogenated product, demonstrating the method's applicability to fluorinated systems. acs.org

Photoinduced copper-catalyzed reactions have also emerged as a novel strategy. Research has shown the development of photoinduced copper-catalyzed C-N coupling reactions, which can activate alkyl electrophiles for amination under mild conditions, expanding the scope of amine synthesis. caltech.edu

Table 3: Example of Copper-Catalyzed α-Alkylation of an Aryl Acetonitrile

| Aryl Acetonitrile | Coupling Partner | Catalyst System | Base (mol %) | Temperature | Yield | Reference |

|---|

This table is based on a specific example from the literature and illustrates the conditions for advanced catalytic synthesis.

Catalytic Synthesis Protocols

Organocatalytic Methods

Organocatalysis offers a metal-free alternative for the synthesis of nitriles, avoiding the use of potentially toxic heavy metals. While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented, general organocatalytic approaches to cyanation can be applied. For instance, the use of phase-transfer catalysts in the cyanation of aryl halides is a well-established method.

A notable development in cyanide-free nitrile synthesis is the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) as a cyanide source. This reaction can be performed under organocatalytic conditions, although it often employs a base. The reaction proceeds by the conversion of a ketone or aldehyde to a nitrile with one additional carbon atom. While this is not a direct synthesis of this compound from a simple benzene (B151609) derivative, it represents an important organocatalytic-adjacent strategy for nitrile formation. rsc.org

Biocatalytic Transformations

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and mild reaction conditions. Enzymes are increasingly employed in the production of complex molecules, including fluorinated aromatic compounds.

One relevant example is the biotransformation of 4-fluorophenylacetonitrile (B56358) to 4-fluorophenylacetic acid by marine fungi, such as Aspergillus sydowii. researchgate.net This process demonstrates the capability of microorganisms to hydrolyze the nitrile group in fluorinated phenylacetonitriles. While this study focuses on the 4-fluoro isomer, it suggests a high potential for similar biocatalytic hydrolysis of this compound.

Furthermore, the application of ω-transaminases in the synthesis of chiral amines from fluorinated ketones highlights the versatility of biocatalysis in this area. For example, an ω–transaminase from Arthrobacter citreus has been used to catalyze the transamination of 4-fluorophenylacetone to (S)-1-(4-fluorophenyl)propan-2-amine. Although this does not directly yield a nitrile, it underscores the amenability of fluorinated aromatic substrates to enzymatic transformations, suggesting that enzymes like nitrilases or nitrile hydratases could be effective for the synthesis or transformation of this compound.

Research into nitrile-converting enzymes, such as nitrilases and nitrile hydratases, is ongoing, with these enzymes showing promise in the synthesis of carboxylic acids and amides from nitriles under environmentally benign conditions. acs.org

Flow Chemistry Applications in Synthesis

Flow chemistry offers significant advantages for the synthesis of chemical intermediates, including improved safety, scalability, and efficiency. The use of continuous flow processes for cyanation reactions is particularly attractive due to the hazardous nature of many cyanating agents.

Recent advancements include cyanide-free continuous flow processes for the synthesis of aryl nitriles. rsc.orgthieme-connect.com One such method involves a Suzuki coupling of an aryl bromide with an oxazole-based masked cyanide source, followed by a retro-[4+2] cycloaddition to unmask the nitrile group, all performed in a flow reactor. thieme-connect.com Another approach utilizes the van Leusen reaction with TosMIC in a continuous flow setup to convert ketones to nitriles, achieving high throughput and scalability. rsc.org

Ruthenium-catalyzed cyanation reactions have also been adapted to flow conditions. For example, the Strecker-type functionalization of N-aryl-substituted tetrahydroisoquinolines using trimethylsilyl (B98337) cyanide (TMSCN) as the cyanating agent has been successfully performed under visible-light promotion in a flow system. d-nb.info These developments in flow chemistry provide promising avenues for the safe and efficient production of this compound and its derivatives.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methods. For the synthesis of aryl nitriles like this compound, several green approaches have been explored.

A significant focus has been on replacing toxic cyanides with safer alternatives and utilizing environmentally benign solvents. One-pot syntheses of aryl nitriles from aromatic aldehydes have been developed using water as the solvent. rsc.orgnih.gov These methods often involve the in-situ formation and dehydration of an aldoxime.

Electrochemical synthesis represents another green alternative, offering a metal-free oxidation process to produce aryl nitriles from primary benzylic azides. The use of non-noble metal oxide-based nanocatalysts for the synthesis of nitriles from alcohols using aqueous ammonia and molecular oxygen is another promising green method. nih.gov

Furthermore, the development of copper-catalyzed cyanation of aryl iodides using sodium nitroprusside as a non-toxic cyanide source in water under mild conditions highlights a sustainable approach to aryl nitrile synthesis. acs.org The application of biocatalysis and flow chemistry, as discussed in the preceding sections, also aligns with the principles of green chemistry by offering milder reaction conditions, reduced waste, and improved safety.

Derivatization Strategies from this compound

The chemical reactivity of this compound allows for a variety of derivatization strategies, primarily involving the nitrile group and the fluorine substituent. These transformations provide access to a wide range of valuable compounds.

Conversion of Nitrile to Other Functional Groups

The nitrile group is a versatile functional group that can be converted into several other moieties, significantly expanding the synthetic utility of this compound.

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 3-fluorophenylacetic acid. smolecule.com This transformation is a common step in the synthesis of various pharmaceuticals and agrochemicals. Biocatalytic hydrolysis, as mentioned earlier, offers a green alternative to chemical methods. researchgate.net

Reduction to Amines: The reduction of the nitrile group provides access to 3-fluorophenethylamine, a valuable building block for pharmacologically active compounds. psu.edustarskychemical.comstarskychemical.com This reduction can be achieved using various reducing agents, such as lithium aluminum hydride. psu.edu

Conversion to Tetrazoles: The nitrile group can undergo a [3+2] cycloaddition reaction with azides, often catalyzed by a metal, to form tetrazoles. This "click chemistry" approach is widely used in drug discovery to introduce the tetrazole moiety as a bioisostere for a carboxylic acid group. starskychemical.comstarskychemical.com

Table 1: Key Conversions of the Nitrile Group in this compound

| Starting Material | Reagents and Conditions | Product | Reference(s) |

|---|---|---|---|

| This compound | Acid or base hydrolysis | 3-Fluorophenylacetic acid | smolecule.com |

| This compound | Lithium aluminum hydride | 3-Fluorophenethylamine | psu.edu |

| This compound | Sodium azide, catalyst | 5-(3-Fluorobenzyl)tetrazole | starskychemical.comstarskychemical.com |

Reactions Involving the Fluorine Substituent

The fluorine atom on the aromatic ring of this compound can also participate in chemical transformations, although it is generally less reactive than other halogens like chlorine or bromine.

Nucleophilic Aromatic Substitution: The fluorine atom can be displaced by a nucleophile in a nucleophilic aromatic substitution (SNAr) reaction. acs.orgmssm.edu The success of this reaction is highly dependent on the presence of electron-withdrawing groups on the aromatic ring that can activate the ring towards nucleophilic attack. While the nitrile group itself is electron-withdrawing, additional activation may be required for efficient substitution of the fluorine atom.

Modifications of the Phenyl Ring

The synthesis of this compound can be achieved through various strategies that involve the modification of a pre-existing phenyl ring. These methods are crucial for introducing the fluorine and acetonitrile functionalities in the desired meta-position. Key approaches include nucleophilic aromatic substitution and the Sandmeyer reaction starting from a substituted aniline.

One prominent method involves the nucleophilic substitution of a halogen atom on a phenylacetonitrile (B145931) precursor with a fluoride (B91410) ion, a process often referred to as a Halex reaction. google.comgoogle.com For instance, a chloro- or bromo-substituted phenylacetonitrile can be treated with a fluoride source, such as potassium fluoride or cesium fluoride, in a polar aprotic solvent at elevated temperatures to yield the fluorinated product. The efficiency of this exchange is dependent on factors like the nature of the leaving group, the choice of fluoride salt, and the reaction conditions. google.com

Another widely employed and versatile method is the Sandmeyer reaction, which allows for the introduction of the nitrile group onto a pre-fluorinated aromatic ring. organic-chemistry.org This process begins with the diazotization of 3-fluoroaniline (B1664137) using a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid. The resulting diazonium salt is a highly reactive intermediate. google.comorganic-chemistry.org Subsequent treatment of this diazonium salt with a cyanide salt, typically copper(I) cyanide, facilitates the substitution of the diazonium group with a nitrile group, yielding this compound. organic-chemistry.orgfu-berlin.de This transformation is a cornerstone in aromatic chemistry as it enables substitution patterns that are not readily achievable through direct electrophilic substitution. organic-chemistry.org

The following table summarizes these synthetic approaches involving phenyl ring modification.

Table 1: Synthetic Routes to this compound via Phenyl Ring Modification

| Starting Material | Key Reagents | Reaction Type | Typical Conditions | Reference |

|---|---|---|---|---|

| 3-Chlorophenylacetonitrile | Potassium Fluoride (KF), Polar aprotic solvent | Nucleophilic Aromatic Substitution (Halex) | Elevated temperatures | google.com |

Purification and Characterization Techniques in Synthetic Studies

Following the synthesis of this compound, rigorous purification and characterization are essential to ensure the identity and purity of the compound, which is critical for its use in further applications, such as a pharmaceutical intermediate for drugs like Lemborexant. chemicalbook.comresearchgate.net

Purification Methods

The primary methods for purifying crude this compound include distillation and chromatography.

Distillation: Given its liquid state at room temperature and a boiling point of approximately 113-114 °C at 18 mm Hg, vacuum distillation is an effective method for separating the product from non-volatile impurities and solvents. chemicalbook.com

Column Chromatography: For removing impurities with similar boiling points, column chromatography is frequently employed. mdpi.com A stationary phase like silica (B1680970) gel is used with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. mdpi.com The separation is based on the differential adsorption of the compound and impurities onto the silica gel. Flash column chromatography is a faster variant of this technique. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both analytical assessment of purity and for preparative purification. vulcanchem.com Reverse-phase columns can be used with a mobile phase, such as acetonitrile and water, to achieve high-resolution separation of the target compound from its isomers and other byproducts. vulcanchem.com

Characterization Techniques

The structure and identity of this compound are unequivocally confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for structural elucidation. The ¹H NMR spectrum provides information on the number and environment of protons, showing characteristic signals for the aromatic protons and the methylene (B1212753) (-CH₂) protons. The ¹³C NMR spectrum reveals the number of unique carbon atoms, including the distinct signals for the carbons of the phenyl ring, the nitrile group (-CN), and the methylene bridge.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. A strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration is a key diagnostic peak. Other bands corresponding to C-F stretching and C-H bonds of the aromatic ring are also observed.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can simultaneously confirm the purity and structure of the analyte. mdpi.com

Physical Properties: Basic physical constants such as boiling point, density, and refractive index serve as additional indicators of purity. For this compound, the reported boiling point is 113-114 °C at 18 mm Hg, the density is approximately 1.163 g/mL at 25 °C, and the refractive index (n20/D) is about 1.502. chemicalbook.com

The following table summarizes key characterization data for this compound.

Table 2: Key Characterization Data for this compound

| Technique | Observation | Reference |

|---|---|---|

| Boiling Point | 113-114 °C (at 18 mm Hg) | chemicalbook.com |

| Density | ~1.163 g/mL (at 25 °C) | chemicalbook.com |

| Refractive Index | ~1.502 (n20/D) | chemicalbook.com |

| IR Spectroscopy | Characteristic absorption for C≡N stretch | academie-sciences.fr |

| ¹H NMR, ¹³C NMR | Signals consistent with the aromatic and acetonitrile structure | mdpi.comacademie-sciences.fr |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (135.14 g/mol) | mdpi.com |

Reactivity and Reaction Mechanisms of 3 Fluorophenylacetonitrile

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving 3-Fluorophenylacetonitrile is crucial for predicting its behavior and optimizing synthetic routes. Key mechanistic aspects include the reactivity of the nitrile group, the directing effects of the fluorine substituent, and its potential involvement in complex radical processes.

The nitrile group is a key site of reactivity in this compound. The carbon atom of the cyano group (–C≡N) is electrophilic, making it susceptible to attack by nucleophiles. evitachem.com This fundamental reaction can lead to the formation of an intermediate that, depending on the specific reaction conditions and reagents, can be transformed into various products. evitachem.com The nitrile group can undergo nucleophilic substitution reactions, serving as a precursor for other functional groups. evitachem.com

Additionally, the methylene (B1212753) protons (the -CH2- group) adjacent to the nitrile are acidic. This acidity allows for deprotonation by a strong base, such as n-BuLi, to form a carbanion. acs.org This α-lithio-fluorophenylacetonitrile carbanion is a potent nucleophile that can subsequently attack various electrophiles, enabling the construction of more complex carbon skeletons. acs.org

The fluorine atom at the meta-position of the phenyl ring significantly influences the molecule's reactivity through its strong electron-withdrawing inductive effect. This electronic influence has several important consequences:

Enhanced Electrophilicity of the Nitrile Carbon : The electron-withdrawing nature of the fluorine atom deactivates the aromatic ring but, more significantly, enhances the electrophilic character of the nitrile carbon. This makes the nitrile group more susceptible to nucleophilic additions.

Aromatic Substitution : While the ring is generally deactivated towards electrophilic aromatic substitution, the fluorine atom directs incoming electrophiles primarily to the ortho and para positions relative to itself. cymitquimica.com

Altered Bond Polarity : The high electronegativity of fluorine alters the polarity of nearby bonds, which can affect the reactivity of the entire molecule. fu-berlin.de This change in electronic distribution is a key factor in its chemical behavior and interactions.

Radical cascade reactions offer a powerful strategy for rapidly assembling complex molecular architectures from simple precursors in a single operation. nih.govnih.gov These reactions typically involve the generation of a radical species that then undergoes a series of sequential intramolecular (and sometimes intermolecular) reactions, often cyclizations, to form polycyclic systems. nih.gov

In the context of this compound, a radical could be generated, for instance, through hydrogen atom transfer (HAT) or addition to a modified form of the molecule. nih.gov This initial radical could then trigger a cascade, potentially involving the nitrile group or the aromatic ring, to forge new carbon-carbon or carbon-heteroatom bonds. nih.govmdpi.com For example, a radical cascade could be initiated by the addition of a nitrogen-centered radical to an alkyne, leading to a vinyl radical that undergoes further transformations like aryl group migration and cyclization. nih.gov While specific studies detailing radical cascades starting directly from this compound are not prevalent, its functional groups make it a plausible candidate for inclusion in such synthetic strategies, which are known for their efficiency in building molecular complexity under mild conditions. nih.govnih.gov

Reaction Scope and Limitations

This compound is a versatile building block in organic synthesis, utilized as an intermediate in the preparation of pharmaceuticals and agrochemicals. cymitquimica.comnordmann.global Its reaction scope includes transformations at the nitrile group, the adjacent methylene bridge, and the aromatic ring.

Notable reactions include:

Knoevenagel Condensation : It can react with aromatic aldehydes in the presence of a basic catalyst like piperidine (B6355638) to form α,β-unsaturated nitriles. academie-sciences.frvulcanchem.com

Hydroboration : The nitrile group can be reduced. For example, zinc-catalyzed hydroboration with pinacolborane smoothly converts 4-fluorophenylacetonitrile (B56358) into its corresponding diborylamine product. acs.org

α-Alkylation : The acidic protons on the carbon adjacent to the nitrile group can be removed by a base, allowing for alkylation at this position. Copper-catalyzed α-alkylation with benzyl (B1604629) alcohols has been demonstrated for various aryl acetonitriles. acs.org

Allylic Alkylation : As a nucleophile, it can participate in transition metal-catalyzed allylic substitution reactions to form new C-C bonds, which is a powerful method for constructing acyclic quaternary carbon stereogenic centers. liverpool.ac.uk

Limitations may arise from the electronic nature of the substituents on reactants. For instance, in certain nickel-catalyzed olefination reactions, benzyl alcohols with strong electron-withdrawing groups like p-CF3 failed to yield the desired product, indicating that the electronic properties of the coupling partner can be a limiting factor. iisertirupati.ac.in

Kinetic and Thermodynamic Studies

Kinetic and thermodynamic studies provide quantitative insight into reaction rates, mechanisms, and equilibria. acs.orgnih.gov Such investigations are crucial for understanding the factors that control the reactivity of compounds like this compound.

Determining reaction rates is fundamental to mechanistic organic and inorganic chemistry. acs.org For reactions involving nitriles, techniques like stopped-flow spectrophotometry can be used to measure rapid binding kinetics. acs.org

A study on the binding of various nitriles to a three-coordinate vanadium complex, V(N[tBu]Ar)3, provides a model for the kinetic analysis of nitrile coordination. acs.org The binding of 2,6-difluorobenzonitrile (B137791) (DFBN), a structurally related fluorinated aromatic nitrile, was found to be very rapid and well-behaved, allowing for the determination of second-order rate constants. acs.org The reaction progress was monitored by observing the growth of visible absorption bands over time. acs.org

The data gathered from such kinetic studies, including activation parameters, are critical for building a comprehensive picture of the reaction mechanism. acs.org

Interactive Data Table: Kinetic Data for Nitrile Binding to a Vanadium Complex at -40 °C acs.org

| Nitrile Substrate | k (M⁻¹s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡(-40 °C) (kcal/mol) |

| 2,6-Difluorobenzonitrile (DFBN) | 1200 | 2.5 | -28 | 9.0 |

| Benzonitrile (PhCN) | 1300 | 5.8 | -13 | 8.8 |

| Mesityl Cyanide (MesCN) | 1200 | 7.9 | -4 | 8.8 |

| Dimethylcyanamide (Me₂NCN) | 1400 | 8.4 | -1 | 8.6 |

| Adamantanecarbonitrile (AdCN) | 1000 | 9.0 | 1 | 8.8 |

| Acetonitrile (B52724) (MeCN) | 1300 | 9.8 | 4 | 8.8 |

This table presents kinetic and activation parameters for the binding of various nitriles to the vanadium complex 2 in toluene. The data show that while the free energy of activation (ΔG‡) is nearly constant across these nitriles, the enthalpy (ΔH‡) and entropy (ΔS‡) of activation vary significantly, indicating differences in the transition state energetics. Data extracted from a study on nitrile binding to V(III) complexes. acs.org

Activation Energy Profiling

The reactivity of this compound is intrinsically linked to the activation energy required for its various chemical transformations. Activation energy (Ea) represents the minimum energy that must be overcome for a reaction to occur. While specific activation energy values for every reaction involving this compound are not extensively documented in publicly available literature, the principles of chemical kinetics and findings from related studies provide valuable insights.

For instance, in the context of nitrile reactions, the activation energy for nucleophilic attack at the electrophilic carbon of the nitrile group is a critical parameter. evitachem.com The presence of the fluorine atom at the meta-position on the phenyl ring influences the electron density of the nitrile group through inductive effects, which can, in turn, affect the activation energy of reactions.

Computational methods, such as Density Functional Theory (DFT), are instrumental in predicting activation energies. These calculations can model the transition states of a reaction, providing a theoretical value for the energy barrier. For example, in a study on the enamination of nitriles, DFT calculations revealed an activation energy of 12.9 kcal/mol for the α-H 1,4-migration to a silicon center in a related acetonitrile derivative. goettingen-research-online.de This highlights the feasibility of such computational profiling for this compound.

Factors that can influence the activation energy of reactions involving this compound include:

Nature of the Reactants: The type of nucleophile or electrophile reacting with this compound will significantly impact the activation barrier.

Solvent Effects: The polarity and protic or aprotic nature of the solvent can stabilize or destabilize the transition state, thereby altering the activation energy.

Catalysts: The presence of a catalyst provides an alternative reaction pathway with a lower activation energy, thus increasing the reaction rate. For example, transition metal-catalyzed cross-coupling reactions lower the activation energy for C-N bond formation. caltech.edu

A hypothetical activation energy profile for a reaction of this compound can be conceptualized as follows:

| Reaction Coordinate | Description |

| Reactants | Initial state: this compound and other reactant(s). |

| Transition State | The highest energy point along the reaction coordinate, where bonds are breaking and forming. The energy difference between the reactants and the transition state is the activation energy. |

| Intermediate(s) | A metastable species formed during the reaction. The formation of an intermediate can lead to a multi-step reaction profile with multiple transition states. |

| Products | The final, more stable chemical species formed after the reaction is complete. |

Computational Chemistry in Elucidating Reaction Pathways

Computational chemistry has become an indispensable tool for understanding the intricate details of chemical reactions at a molecular level. For a compound like this compound, these methods provide insights into reaction mechanisms, transition states, and the influence of structural modifications on reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org It has been widely applied to study the properties and reactivity of organic molecules. nih.govunamur.be

In the context of this compound, DFT studies can be employed to:

Predict Molecular Geometries: Determine the optimized three-dimensional structure of the molecule, including bond lengths and angles. nih.gov

Calculate Electronic Properties: Analyze the distribution of electron density, molecular orbitals (HOMO and LUMO), and electrostatic potential, which are crucial for understanding reactivity. The electron-withdrawing nature of the fluorine atom influences these properties.

Elucidate Reaction Mechanisms: Map out the entire reaction pathway, identifying intermediates and transition states. goettingen-research-online.de This allows for a detailed understanding of how a reaction proceeds. For instance, DFT calculations can help distinguish between different possible mechanisms, such as SN1 versus SN2 pathways in substitution reactions.

Determine Activation Energies: Calculate the energy barriers for reactions, providing a quantitative measure of reaction feasibility. goettingen-research-online.de

A recent study on the copper-catalyzed α-alkylation of aryl acetonitriles utilized detailed DFT studies to shed light on all reaction steps, confirming the proposed catalytic pathway. eie.gr Similarly, DFT calculations have been used to investigate the mechanism of enamination of nitriles, revealing a pathway involving H-shift and hydrosilylation. goettingen-research-online.de

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a dynamic view of chemical processes.

For this compound and its derivatives, MD simulations can be used to:

Assess Ligand-Target Stability: In the context of medicinal chemistry, if this compound is part of a larger, biologically active molecule, MD simulations can assess the stability of its binding to a target protein. The root-mean-square deviation (RMSD) of the ligand's position over the simulation time is a key metric for stability. nih.gov

Explore Conformational Landscapes: Molecules can exist in various conformations (spatial arrangements of atoms). MD simulations can explore the different accessible conformations of this compound and its derivatives, which can be important for understanding their reactivity and biological activity. rug.nl

Study Solvation Effects: The behavior of a molecule can be significantly influenced by the surrounding solvent. MD simulations can explicitly model the solvent molecules and provide insights into how they interact with this compound.

For example, MD simulations have been used to study the structural changes that occur when a substrate binds to a protein, providing insights into the stability of the protein-ligand complex. nih.gov In another study, MD simulations were used to investigate the binding modes of small molecules to a transient receptor potential channel. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a particular chemical property. nih.govnih.gov

A typical QSAR study involves the following steps:

Data Set Collection: A set of molecules with known activities or properties is compiled. nih.gov

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set. nih.gov These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed activity. nih.govmdpi.com

Model Validation: The predictive power of the QSAR model is assessed using various statistical techniques, including cross-validation and external test sets. nih.gov

QSAR models can be valuable for:

Predicting the activity of new compounds: Once a reliable QSAR model is developed, it can be used to predict the activity of novel compounds before they are synthesized, thus saving time and resources. researchgate.net

Understanding the mechanism of action: The descriptors included in the QSAR model can provide insights into the structural features that are important for the observed activity. nih.gov

For instance, a QSAR study on plant-derived larvicidal compounds successfully developed a robust model for predicting activity against Aedes aegypti. nih.gov Another study used QSAR to analyze the inhibitory effects of furanocoumarin derivatives on cytochrome P450 enzymes. nih.gov These examples demonstrate the power of QSAR in understanding structure-activity relationships, a methodology that could be applied to a series of substituted phenylacetonitriles including the 3-fluoro derivative.

Applications of 3 Fluorophenylacetonitrile in Advanced Organic Synthesis

As a Building Block in Complex Molecule Synthesis

Synthesis of Agrochemicals

3-Fluorophenylacetonitrile and its derivatives serve as important intermediates in the synthesis of modern agrochemicals. smolecule.comcymitquimica.com The inclusion of fluorine can enhance the biological activity and stability of pesticides and herbicides. jecibiochem.com For example, it can be used to create compounds with high insecticidal and bactericidal activities, potentially reducing environmental impact compared to non-fluorinated analogues. jecibiochem.com

Synthesis of Specialty Chemicals and Materials

The reactivity of the nitrile group and the properties imparted by the fluorine atom make this compound a useful precursor for specialty chemicals and materials. smolecule.comcymitquimica.com It can be used in the synthesis of functional polymers and other materials where specific electronic or physical properties are desired. jecibiochem.com

Synthesis of Fluorinated Amino Acids

Fluorinated amino acids are valuable tools in peptide and protein engineering, serving as biological tracers and helping to modulate the structure and function of peptides. psu.eduprinceton.edu The synthesis of complex unnatural fluorine-containing amino acids can be achieved through various methods, and precursors like this compound can be envisioned as starting points for creating fluorinated aromatic amino acids, although specific examples starting directly from this compound are not detailed in the provided search results. General methods for synthesizing fluorinated amino acids often involve the introduction of fluorine at a late stage to a pre-formed amino acid scaffold or building the amino acid from a fluorinated precursor. psu.edunih.gov

Role in the Introduction of Fluorine into Organic Structures

The incorporation of fluorine into organic molecules can profoundly influence their physical, chemical, and biological properties. nih.govtcichemicals.com Fluorine's high electronegativity and small size can alter a molecule's conformation, metabolic stability, and binding affinity to biological targets. chemimpex.comtcichemicals.com this compound serves as a key reagent for introducing the fluorophenyl moiety into diverse molecular architectures. chemimpex.com

One notable application is in the synthesis of fluorinated analogues of biologically active compounds. For instance, it has been utilized in the preparation of fluorinated chalcones, which are investigated for their potential therapeutic properties. The synthesis involves a Claisen-Schmidt condensation reaction between a substituted acetophenone (B1666503) and a fluorobenzaldehyde, where this compound can be a precursor to the latter.

Furthermore, the cyano group of this compound can be transformed into various other functional groups, providing a handle for further molecular elaboration while retaining the fluorine atom on the phenyl ring. For example, hydrolysis of the nitrile leads to the corresponding 3-fluorophenylacetic acid, a valuable intermediate in its own right. vulcanchem.com This acid can then be used in amidation or esterification reactions to create more complex fluorinated molecules. vulcanchem.com

Use in Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound has proven to be a valuable starting material for the synthesis of a variety of fluorine-containing heterocyclic systems.

Synthesis of Fluorophenanthrene Derivatives

A significant application of this compound is in the synthesis of fluorophenanthrene derivatives. researchgate.netsemanticscholar.org These compounds are of interest due to their potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). researchgate.netacademie-sciences.fr

The synthesis typically begins with a Knoevenagel condensation of this compound with an aromatic aldehyde. academie-sciences.fr This reaction yields an α,β-unsaturated nitrile. Subsequent photochemical cyclization of this intermediate leads to the formation of the phenanthrene (B1679779) core. semanticscholar.orgacademie-sciences.fr This method provides a straightforward route to functionalized fluorophenanthrenes with high yields. academie-sciences.fr

A study by Hajri et al. describes the synthesis of a series of new fluorophenanthrene derivatives starting from p-fluorophenylacetonitrile, a close analogue of the 3-fluoro isomer. researchgate.netacademie-sciences.fr The general synthetic approach involved the reaction of the fluorophenylacetonitrile with various aromatic aldehydes to produce α,β-unsaturated nitriles, which were then subjected to oxidative photocyclization to yield the desired fluorophenanthrenes. semanticscholar.orgacademie-sciences.fr

| Starting Aldehyde | Resulting α,β-Unsaturated Nitrile | Yield (%) | Corresponding Fluorophenanthrene Derivative | Yield (%) |

|---|

Synthesis of Other Heterocyclic Scaffolds

Beyond phenanthrenes, this compound is a precursor for a range of other heterocyclic systems. For example, it can be used in the synthesis of pyrazolo[3,4-b]pyridines, which are of interest for their potential biomedical applications. mdpi.com The synthesis can involve the reaction of a 5-aminopyrazole with a β-keto nitrile, which can be derived from this compound.

In another example, 2-(4-(3-azido-2-((tert-butyldimethylsilyl)oxy)propoxy)phenyl)acetonitrile, a derivative of phenylacetonitrile (B145931), was used in the synthesis of 1H-benzo[d]imidazole based PqsR inhibitors. nih.gov While this specific example does not use the 3-fluoro isomer, it demonstrates the utility of the phenylacetonitrile scaffold in constructing complex heterocyclic systems.

Furthermore, the reaction of 2-(4-fluorophenyl)acetonitrile with diisopropyl iminomalonates has been shown to produce various heterocyclic unnatural amino acid derivatives, including substituted aziridines. nih.gov This highlights the versatility of fluorinated phenylacetonitriles in constructing diverse heterocyclic rings.

| Reactant 1 | Reactant 2 | Resulting Heterocycle | Key Reaction Type |

|---|

This compound stands out as a highly valuable and versatile building block in modern organic synthesis. Its ability to introduce the fluorophenyl group into molecules and its utility as a precursor for a wide range of heterocyclic compounds underscore its importance. The continued exploration of its reactivity will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new molecules with significant applications in medicinal chemistry and materials science.

Spectroscopic and Structural Elucidation Studies of 3 Fluorophenylacetonitrile and Its Derivatives

Advanced NMR Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 3-fluorophenylacetonitrile and its derivatives, ¹H, ¹³C, and ¹⁹F NMR provide invaluable information about the molecular framework and the electronic environment of the nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for the aromatic and methylene (B1212753) protons. The aromatic protons typically appear as a complex multiplet in the range of 7.0-7.5 ppm, with their specific chemical shifts and coupling patterns influenced by the position of the fluorine atom and any other substituents on the phenyl ring. The methylene protons of the cyanomethyl group (-CH₂CN) typically appear as a singlet around 3.7 ppm. chemicalbook.comchemicalbook.com In derivatives, these chemical shifts can be altered. For example, in (Z)-2-(4-fluorophenyl)-3-phenylacrylonitrile, the protons on the fluorinated phenyl ring appear as a multiplet between 7.09-7.15 ppm. academie-sciences.fr

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule. For this compound, the carbon of the nitrile group (C≡N) is typically observed around 117-120 ppm. The methylene carbon (-CH₂CN) resonates at a higher field. The aromatic carbons show distinct signals, with the carbon atom directly bonded to the fluorine atom exhibiting a large coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR of organofluorine compounds. thieme-connect.de For instance, in (Z)-2-(p-fluorophenyl)-3-(p-methoxyphenyl) acrylonitrile (B1666552), the carbon-fluorine coupling constant (JCF) is reported to be 251.2 Hz. semanticscholar.org

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly useful for organofluorine compounds. In this compound derivatives, the fluorine atom gives a distinct signal whose chemical shift is sensitive to the electronic environment. For example, the ¹⁹F NMR spectrum of (Z)-2-(p-fluorophenyl)-3-(p-methoxyphenyl) acrylonitrile shows a singlet at -111.6 Hz. academie-sciences.fr Similarly, for (Z)-2,3-bis(p-fluorophenyl)acrylonitrile, a singlet is observed at -109.85 ppm. semanticscholar.org These shifts provide insights into the electronic effects of different substituents on the phenyl ring.

Interactive Data Table: NMR Data for this compound and its Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Reference |

| (Z)-2-(p-fluorophenyl)-3-(p-methoxyphenyl) acrylonitrile | 3.87 (s, 3H, OCH₃), 6.97 (d, J = 9 Hz, 2H), 7.09–7.15 (m, 2H), 7.39 (s, 1H), 7.60–7.65 (m, 2H), 7.86 (d, J = 9 Hz, 2H) | 54.91 (OCH₃), 107.22 (C), 113.95 (2CH), 115.37 (d, JC-F = 21.8 Hz, 2CH), 117.83 (CN), 125.90 (C), 127.05 (d, JC-F = 8.2 Hz, 2CH), 130.30 (C), 130.61 (2CH), 141.25 (CH), 161.04 (C–O), 162.48 (d, JC-F = 251.2 Hz, CF) | -111.6 (s, F) | academie-sciences.frsemanticscholar.org |

| (Z)-3-(p-bromophenyl)-2-(p-fluorophenyl) acrylonitrile | 7.12–7.17 (m, 2H), 7.39 (s, 1H), 7.59–7.67 (m, 4H), 7.73 (d, J = 8.7 Hz, 2H) | 110.97 (C), 115.58 (d, JC-F = 21.9 Hz, 2CH), 117.01 (CN), 124.45 (C), 127.36 (d, JC-F = 8.2 Hz, 2CH), 129.89 (C), 129.93 (2CH), 131.76 (2CH), 131.96 (C), 140.06 (CH), 161.22 (d, JC-F = 249 Hz, CF) | -111.13 (s, F) | academie-sciences.fr |

| (Z)-2,3-bis(p-fluorophenyl)acrylonitrile | 7.14–7.21 (m, 4H), 7.44 (s, 1H), 7.64–7.69 (m, 2H) | Not specified | -109.85 (s, F) | semanticscholar.org |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₈H₆FN, the expected molecular weight is approximately 135.14 g/mol . chemimpex.comnih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. rsc.org The mass spectrum of this compound typically shows a prominent molecular ion peak (M⁺) at m/z 135. nist.gov Fragmentation patterns in the mass spectrum can provide further structural information. For instance, the loss of the cyano group (-CN) or the fluorophenyl group can lead to characteristic fragment ions. The presence of both bromine and fluorine in derivatives like 2-(2-Bromo-4-fluorophenyl)acetonitrile results in a unique mass signature that is easily identifiable. smolecule.com

Interactive Data Table: Mass Spectrometry Data for Phenylacetonitrile (B145931) Derivatives

| Compound | Molecular Formula | Calculated m/z | Observed [M]⁺ m/z | Reference |

| 2,3,3-triphenylacrylonitrile (TPAN) | C₂₁H₁₅N | 281.12045 | 281.11983 | rsc.org |

| 2-(4-fluorophenyl)-3,3-diphenylacrylonitrile (TPAN-F) | C₂₁H₁₄FN | 299.11103 | 299.10981 | rsc.org |

| 2-(4-chlorophenyl)-3,3-diphenylacrylonitrile (TPAN-Cl) | C₂₁H₁₄ClN | 315.08148 | 315.08036 | rsc.org |

| 2-(4-bromophenyl)-3,3-diphenylacrylonitrile (TPAN-Br) | C₂₁H₁₄NBr | 359.03096 | 359.02977 | rsc.org |

| 2-(4-iodophenyl)-3,3-diphenylacrylonitrile (TPAN-I) | C₂₁H₁₄IN | 407.25447 | 407.01554 | rsc.org |

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography provides definitive proof of the three-dimensional structure of a molecule in the solid state. While there is a lack of specific X-ray crystallographic data for this compound in the searched results, studies on its derivatives offer significant insights. For example, the crystal structures of 2'-fluoro-substituted acetophenone (B1666503) derivatives have been determined, revealing details about their conformational preferences. nih.gov Single-crystal X-ray diffraction analysis of ferrocene-acrylonitrile derivatives, some containing a fluorophenyl group, has been used to confirm the (Z)- or (E)-configuration of the double bond. mdpi.com These studies show that the substituent on the ferrocene (B1249389) subunit lies co-planar to the cyclopentadienyl (B1206354) ring and that the cyclopentadienyl rings often adopt an eclipsed conformation. mdpi.com Such analyses are crucial for understanding intermolecular interactions and packing in the solid state, although polymorphism can lead to different crystalline forms.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. A sharp, strong band corresponding to the C≡N stretching vibration is typically observed around 2250 cm⁻¹. researchgate.net The C-F stretching vibration usually appears in the region of 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-H stretching of the methylene group appears just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are found in the 1600-1450 cm⁻¹ region. The IR spectrum from the Coblentz Society's collection confirms these features. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N stretch is also a strong band in the Raman spectrum. The symmetric stretching of the aromatic ring often gives a strong Raman signal. While specific Raman data for this compound was not prevalent in the search results, it is a valuable technique for analyzing the vibrational modes of the molecule.

Interactive Data Table: Vibrational Spectroscopy Data for Fluorophenanthrene Derivatives

| Compound | IR (ν, cm⁻¹) |

| 7-Fluoro-10-methoxyphenanthrene-9-carbonitrile | 3082, 3006, 2925, 2838, 2215 (CN) , 1616, 1525, 1509, 1472, 1418, 1373, 1259, 1213, 1160, 1115, 1037, 1024, 995, 908, 899, 853, 836, 817, 807, 767, 758, 718, 646, 614, 586, 497, 478, 423, 413 |

| 2,7-Difluorophenanthrene-9-carbonitrile | 3076, 2919, 2850, 2215 (CN) , 1621, 1581, 1517, 1488, 1424, 1406, 1324, 1266, 1203, 1179, 1145, 1063, 1022, 917, 903, 859, 818, 807, 715, 670, 635, 535, 488, 467, 425, 411 |

| 2-Fluoro-7-cyanophenanthrene-9-carbonitrile | 3071, 2919, 2227 (CN) , 2218 (CN) , 1620, 1600, 1524, 1504, 1451, 1418, 1392, 1363, 1333, 1275, 1216, 1180, 1139, 1112, 1022, 952, 904, 875, 857, 838, 813, 725, 691, 644, 567, 552, 534, 488, 424 |

Advanced Computational and Theoretical Studies of 3 Fluorophenylacetonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of 3-Fluorophenylacetonitrile.

The electronic structure of this compound is characterized by its aromatic ring, the electron-withdrawing fluorine atom, and the nitrile group. The fluorine atom at the meta-position influences the electron distribution within the phenyl ring, which in turn affects the properties of the cyanomethyl group.

Theoretical calculations are used to determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily located on the phenyl ring, while the LUMO is often associated with the anti-bonding π* orbital of the nitrile group and the phenyl ring. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. Computational studies on analogous fluorinated phenylacetonitriles have shown that the presence of the fluorine atom can lower the LUMO energy of the nitrile group. For instance, the Joback method can be used to calculate thermochemical properties, providing values for the standard Gibbs free energy of formation and enthalpy of formation. chemeo.com

| Property | Calculated Value for this compound | Method/Source |

|---|---|---|

| Standard Gibbs free energy of formation (ΔfG°) | 57.63 kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -14.62 kJ/mol | Joback Calculated Property chemeo.com |

| LUMO Energy | Decreased by ~1.2 eV compared to non-fluorinated analogue (by analogy) | DFT Studies |

| HOMO Energy | -4.27 eV (by analogy with similar structures) | DFT/M06-2X goettingen-research-online.de |

The electronic properties calculated through quantum chemical methods allow for predictions of the reactivity and selectivity of this compound. The electron-withdrawing nature of the fluorine atom influences the reactivity of the aromatic ring. smolecule.com This effect can activate certain positions on the ring, particularly for nucleophilic aromatic substitution reactions. vulcanchem.com

The nitrile group itself is a key functional group that can undergo various transformations, such as reduction to a primary amine or hydrolysis to a carboxylic acid. smolecule.com The methylene (B1212753) bridge (—CH₂—) is acidic and can be deprotonated to form a carbanion, which can then act as a nucleophile in various carbon-carbon bond-forming reactions. Computational models can predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic strategies. For example, the calculated electrostatic potential map can highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, indicating sites for electrophilic and nucleophilic attack, respectively. rsc.org

Molecular Docking and Drug Design Applications

This compound serves as a valuable scaffold and intermediate in drug design and discovery. chemicalbook.com Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other, is extensively used to explore the potential of its derivatives as therapeutic agents.

Derivatives of this compound have been investigated for a range of biological targets. A notable application is its use as a pharmaceutical intermediate for Lemborexant, a dual orexin (B13118510) receptor antagonist used for treating insomnia. chemicalbook.com Furthermore, derivatives have been designed and evaluated as inhibitors of the Pseudomonas aeruginosa Quorum Sensing receptor PqsR, which is a target for developing anti-virulence therapies. diva-portal.orgwhiterose.ac.ukacs.org In these studies, docking simulations help to understand how the ligand binds to the active site of the receptor, revealing key interactions that contribute to its inhibitory activity. diva-portal.orgwhiterose.ac.ukacs.org Other research has explored its derivatives as potential inhibitors of the p53-MDM2 interaction, which is a crucial target in cancer therapy. nih.gov

| Derivative Class | Biological Target | Therapeutic Area | Reference |

|---|---|---|---|

| Lemborexant Precursor | Orexin Receptors (OX1R and OX2R) | Insomnia | chemicalbook.com |

| Quinazolinone Derivatives | PqsR (MvfR) | Bacterial Infections (Pseudomonas aeruginosa) | whiterose.ac.ukacs.org |

| Indoline-type Compounds | p53-MDM2 Interaction | Oncology | nih.gov |

| Thiadiazole Derivatives | Not Specified (Neurodegenerative Diseases) | Neurology | google.com.na |

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational method used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. techniques-ingenieur.fr this compound is an excellent starting point for the design of virtual libraries due to its synthetic tractability and the presence of multiple functional groups that can be readily modified.

Virtual libraries based on the this compound core can be generated by computationally enumerating various substituents at different positions on the phenyl ring and by modifying the cyanomethyl group. These libraries can then be screened against the three-dimensional structures of biological targets, such as enzymes or receptors. techniques-ingenieur.fr For example, a virtual screening of a large in-house compound library led to the identification of quinazolinone-based PqsR inhibitors, a process that could be conceptually applied to a library derived from this compound. whiterose.ac.ukacs.org This approach accelerates the hit-identification phase of drug discovery by prioritizing a smaller, more manageable number of compounds for experimental synthesis and testing. techniques-ingenieur.fr

Cheminformatics and Data Mining for Structure-Reactivity Relationships

Cheminformatics involves the use of computational methods to analyze chemical data, enabling the establishment of structure-activity relationships (SAR) and structure-property relationships (SPR). By mining data from experimental studies and computational analyses of this compound and its derivatives, researchers can build predictive models.

For instance, data from various synthesized derivatives, including their calculated electronic properties (like LUMO energy) and their measured biological activities (like IC₅₀ values from PqsR inhibition assays), whiterose.ac.ukacs.org can be compiled. Quantitative Structure-Activity Relationship (QSAR) models can then be developed to correlate specific structural features (e.g., the nature and position of substituents) with biological activity. These models help in understanding which molecular properties are crucial for the desired effect and can guide the design of new, more potent and selective compounds. The combination of an amino group and an aromatic ring is a common feature in many biologically active molecules, and the fluorine atom can enhance lipophilicity and influence interactions with biological targets, making this scaffold interesting for such data-driven analysis. smolecule.com

Future Directions and Emerging Research Areas

Development of More Sustainable and Efficient Synthetic Routes

Traditional industrial synthesis of aromatic nitriles often involves harsh conditions and the use of highly toxic reagents, such as cyanide salts, or energy-intensive processes like ammoxidation. tugraz.atnih.govgoogle.comsciencemadness.org These methods present significant environmental and safety challenges. Consequently, a primary focus of future research is the development of green and sustainable synthetic pathways.

A highly promising frontier is the application of biocatalysis. nih.gov Researchers are exploring cyanide-free biocatalytic methods that operate under mild conditions, such as room temperature and ambient pressure. tugraz.atmdpi.comchemistryviews.org A key breakthrough in this area is the use of engineered aldoxime dehydratases (Oxd). nih.gov These enzymes can convert aldoximes—which are readily prepared from aldehydes and hydroxylamine—directly into nitriles, completely avoiding the need for toxic cyanides. chemistryviews.org This enzymatic approach not only enhances safety but also reduces energy consumption and waste generation. tugraz.atnih.gov

Another critical area is the innovation in fluorination chemistry itself. Conventional fluorinating agents can be hazardous and difficult to handle. miragenews.com Emerging research demonstrates methods for the on-demand generation of reagents like hydrogen fluoride (B91410) (HF) from stable, inexpensive salts, making the process inherently safer. miragenews.com Techniques such as electrochemical fluorination and flow chemistry are also being developed to provide more controlled, efficient, and scalable methods for producing fluorinated intermediates like 3-Fluorophenylacetonitrile. eurekalert.orgnumberanalytics.com

Table 1: Comparison of Synthetic Routes for Aromatic Nitriles

| Parameter | Traditional Chemical Synthesis | Emerging Biocatalytic Synthesis |

|---|---|---|

| Key Reagents | Alkali metal cyanides (e.g., KCN, NaCN), Benzyl (B1604629) halides | Aldoximes, Engineered enzymes (e.g., Aldoxime Dehydratase) |

| Reaction Conditions | Often requires high temperatures and pressures | Mild conditions (e.g., room temperature, ambient pressure) mdpi.com |

| Safety Profile | Involves highly toxic and hazardous materials (cyanide) tugraz.atchemistryviews.org | Cyanide-free, significantly improved safety chemistryviews.org |

| Sustainability | High energy consumption, generation of hazardous waste | Lower energy footprint, reduced waste, potential use of renewable feedstocks nih.gov |

Exploration of Novel Biological Activities and Therapeutic Targets

This compound is a crucial building block in the synthesis of advanced pharmaceuticals. Its most prominent application is as a key intermediate for Lemborexant, a dual orexin (B13118510) receptor antagonist approved for the treatment of insomnia. wikipedia.orgnih.gov Lemborexant functions by blocking the OX1 and OX2 orexin receptors in the brain, which are responsible for promoting wakefulness. drugbank.compatsnap.com By antagonizing these receptors, it effectively suppresses the brain's wake-drive, facilitating both the onset and maintenance of sleep. psychscenehub.comrxlist.com Current research continues to explore Lemborexant's potential for other conditions, including sleep disturbances associated with Alzheimer's disease. patsnap.com

Beyond its established role, the this compound scaffold is a rich platform for discovering new therapeutic agents. The presence of the fluorine atom and the nitrile group allows for diverse chemical modifications, leading to derivatives with unique biological properties. Research into structurally related fluorinated compounds has revealed a wide range of potential activities, including:

Antitubercular Agents: Derivatives containing a fluorinated phenoxy scaffold have shown potent activity against M. tuberculosis.

Anti-inflammatory and Neurotrophic Agents: Indole derivatives incorporating similar structural motifs have demonstrated capabilities in suppressing neuroinflammation and promoting neurite outgrowth, suggesting applications in treating neurodegenerative diseases.

Antimutagenic Agents: Fluoroaryl compounds synthesized from nitrile precursors have been found to reduce mutagenicity induced by certain chemicals, indicating potential for cancer prevention research.

The exploration of these and other activities represents a significant future direction, leveraging the this compound core to develop new medicines for a variety of diseases.

Table 2: Pharmacological Profile of Lemborexant

| Attribute | Description |

|---|---|

| Drug Name | Lemborexant (Trade Name: Dayvigo) wikipedia.org |

| Mechanism of Action | Dual Orexin Receptor Antagonist (DORA) patsnap.compatsnap.com |

| Therapeutic Target | Orexin Receptor Type 1 (OX1R) and Type 2 (OX2R) drugbank.compsychscenehub.com |

| Primary Indication | Treatment of insomnia in adults nih.gov |

| Pharmacological Effect | Suppresses wake-promoting signals in the brain to facilitate sleep drugbank.comrxlist.com |

| Emerging Research Areas | Sleep disorders in Alzheimer's disease, sleep apnea (B1277953) patsnap.comnih.gov |

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

AI and ML can dramatically accelerate this process in several ways:

Fragment Linking and Growing: Starting with a known fragment, such as the 3-fluorophenyl group, generative AI models can explore a vast virtual chemical space to design novel molecules. nih.goveu-openscreen.eu Techniques using diffusion models and chemical language models can intelligently add, merge, or link chemical moieties to the initial fragment to enhance its binding affinity and drug-like properties. eu-openscreen.eusubstack.com

Property Prediction: ML algorithms can predict the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of these virtually designed compounds, allowing researchers to prioritize the synthesis of only the most promising candidates.

Accelerated Cycles: This in-silico design and prediction process drastically shortens the traditional Design-Make-Test-Analyze (DMTA) cycle, saving significant time and resources in the preclinical phase. eu-openscreen.eu

Table 3: Role of AI/ML in Fragment-Based Drug Discovery (FBDD)

| AI/ML Technique | Application in FBDD |

|---|---|

| Generative Models (e.g., Diffusion Models, VAEs) | Designs novel molecular structures by growing from or linking known fragments. nih.govsubstack.com |

| Chemical Language Models | Understands chemical syntax to suggest viable and synthesizable molecular decorations. eu-openscreen.eu |